molecular formula C11H13BrSi B099203 (4-Bromophenylethynyl)trimethylsilane CAS No. 16116-78-2

(4-Bromophenylethynyl)trimethylsilane

Cat. No.: B099203
CAS No.: 16116-78-2
M. Wt: 253.21 g/mol
InChI Key: RNMSGCJGNJYDNS-UHFFFAOYSA-N
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Description

(4-Bromophenylethynyl)trimethylsilane is an organosilicon compound with the molecular formula C11H13BrSi. It is a derivative of phenylacetylene, where the phenyl ring is substituted with a bromine atom at the para position and the ethynyl group is bonded to a trimethylsilyl group. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds and as a precursor in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Bromophenylethynyl)trimethylsilane can be synthesized through a palladium-catalyzed coupling reaction between 4-bromo-1-iodobenzene and trimethylsilylacetylene. The reaction typically involves the use of a palladium catalyst, such as palladium(II) acetate, and a phosphine ligand, such as triphenylphosphine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenylethynyl)trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used in deprotection reactions.

    Solvents: Organic solvents like THF, dichloromethane, or toluene are commonly used.

Major Products Formed

Scientific Research Applications

(4-Bromophenylethynyl)trimethylsilane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromophenylethynyl)trimethylsilane is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Bromine is less reactive than iodine but more reactive than chlorine, making it a versatile intermediate in various chemical reactions. The trimethylsilyl group also provides protection to the ethynyl group, allowing for selective reactions at the bromine site .

Properties

IUPAC Name

2-(4-bromophenyl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMSGCJGNJYDNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401021
Record name (4-Bromophenylethynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16116-78-2
Record name (4-Bromophenylethynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Bromophenylethynyl)trimethylsilane
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Synthesis routes and methods I

Procedure details

A mixture of 150 g of 97% bromo iodo benzene, 500 ml of anhydrous dimethylformamide, 100 ml of triethylamine, 50 g of trimethylsilyl acetylene, 2.1 g of copper iodide and 2.22 g of bis-(triphenylphosphine-palladium (II) dichloride was stirred for 2 hours and then 500 ml of ice-cooled water were added. The mixture was extracted 3 times with 500 ml of ethyl acetate and the organic phase was washed with salt water, then dried over sodium sulfate, and evaporated under reduced pressure to obtain 136.542 g of a brown oil which was purified by distillation under reduced pressure to obtain 106.979 g of the expected product with a boiling point of 75°-82° C. under 0.2 mbar and a melting point of 62° C.
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150 g
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500 mL
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100 mL
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50 g
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2.1 g
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catalyst
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triphenylphosphine palladium (II) dichloride
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500 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Dropwise over 30 minutes, 26.4 g of p-bromophenyl acetylene in solution in 100 ml of tetrahydrofuran were added to 215 ml of the magnesium compound solution prepared above and the reaction was lively and immediately was accompanied by an evolution of ethane and a rise in temperature. The temperature was brought back to 15°-20° C. and stirring was continued for 10 minutes. Over 5 minutes, 20 ml of chlorotrimethylsilane was added dropwise and after allowing the temperature to return to the ambient and stirring for 30 minutes, the reaction medium was diluted by the addition of 200 ml of a saturated aqueous solution of NH4Cl, followed by decanting and extracting with tetrahydrofuran. The extracts were washed with salted water, dried and concentrated to dryness by distilling under reduced pressure. The oily residue was taken up in 150 ml of methanol and crystallization was initated. The crystals were separated, washed and dried to obtain 18.67 g of p-bromophenylethynyl trimethylsilane melting at about 65° C.
Quantity
26.4 g
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reactant
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215 mL
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reactant
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100 mL
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solvent
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0 (± 1) mol
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reactant
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20 mL
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saturated aqueous solution
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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